Structural Core Recognition: Pyrazole Azabicyclo[3.2.1]octane Scaffold as Privileged NAAA Binding Motif
The target compound shares the pyrazole azabicyclo[3.2.1]octane core with ARN19689 (sulfonamide 50, IC50 = 0.042 µM) and ARN16186 (IC50 = 0.023 µM), both of which are validated, high-affinity, non-covalent NAAA inhibitors . The published SAR trajectory demonstrated that the (1R,5S)-8-azabicyclo[3.2.1]octane-pyrazole core constitutes the essential pharmacophore for engaging the NAAA active site through a non-covalent mechanism . While the linker chemistry differs (benzoyl vs. sulfonamide), the conserved core scaffold positions the target compound within the same binding-competent chemotype, distinguishing it structurally from earlier benzothiazole-piperazine NAAA inhibitors (e.g., compound 8 from the second-generation series) that lack the bridged bicyclic core .
| Evidence Dimension | NAAA inhibitory potency (IC50) for the pyrazole azabicyclo[3.2.1]octane core scaffold |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for this specific benzoyl derivative |
| Comparator Or Baseline | ARN19689 (sulfonamide 50): IC50 = 0.042 µM (human NAAA, fluorogenic assay); ARN16186 (sulfonamide): IC50 = 0.023 µM (human NAAA) |
| Quantified Difference | Quantitative potency for this compound remains uncharacterized in peer-reviewed sources; the conserved azabicyclo-pyrazole core defines its target class membership |
| Conditions | Human NAAA fluorogenic assay (pH 4.5, recombinant enzyme); published in J. Med. Chem. 2021 |
Why This Matters
Shared core scaffold recognition provides the mechanistic rationale for NAAA target engagement, but the uncharacterized linker-dependent potency necessitates empirical validation before substituting this compound for established sulfonamide inhibitors in functional assays.
- [1] Di Fruscia, P.; Carbone, A.; Bottegoni, G.; et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J. Med. Chem. 2021, 64 (18), 13327–13355. PMID: 34469137. View Source
- [2] Realini, N.; et al. Second-Generation Non-Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. Angew. Chem. Int. Ed. 2016, 55 (37), 11193–11197. PMID: 27514666. View Source
